molecular formula C24H23N3O3S B2844359 N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-24-2

N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

Cat. No. B2844359
M. Wt: 433.53
InChI Key: DVEVMWXPKKJDAV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a methanesulfonamide group attached to a phenyl ring, which is further connected to a pyrazolo[1,5-c][1,3]oxazin ring system. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the methanesulfonamide group could potentially undergo hydrolysis, while the pyrazolo[1,5-c][1,3]oxazin ring system might participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Catalytic Behaviour in Transfer Hydrogenation

Research by Carrión et al. (2007) developed a safer methodology for the synthesis of bis(pyrazol-1-yl)methane ligands, with applications in the transfer hydrogenation of ketones. These ligands, when coordinated with ruthenium, form complexes that have been shown to catalyze the transfer hydrogenation process efficiently. The study highlights the influence of substituents on the ligands' phenyl group, demonstrating their effect on the catalytic activity of the complexes, with benzene derivatives showing higher activity than their p-cymene counterparts (Carrión et al., 2007).

Synthesis of Pyrazolo and Pyrazolopyrimidine Derivatives

Another aspect of the compound's utility is seen in its role in synthesizing diverse heterocyclic compounds. Khazaei et al. (2015) and Ghorbani‐Vaghei et al. (2014) demonstrated its use in the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media and solvent-free conditions, respectively. These methodologies offer advantages such as high yields, short reaction times, and compliance with green chemistry principles (Khazaei et al., 2015); (Ghorbani‐Vaghei et al., 2014).

Potential COX-2 Inhibitors

Patel et al. (2004) explored the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, including structures similar to the queried compound, as potential COX-2 inhibitors. Their research not only yielded several novel classes of compounds but also highlighted the compounds' selectivity for COX-2 over COX-1 enzymes, suggesting potential therapeutic applications (Patel et al., 2004).

Role in Metal Complexation

Research by Reger et al. (2006) and (2005) investigated the complexation of bis(pyrazolyl)methane ligands with silver(I) and the preparation of hetero- and homobimetallic complexes incorporating organoplatinum(II) and tricarbonylrhenium(I) centers. These studies provide insight into the influence of ligand geometry on the formation of discrete metallacycles and coordination polymers, underscoring the compound's utility in developing new materials with potential applications in catalysis and materials science (Reger et al., 2006); (Reger et al., 2005).

Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

properties

IUPAC Name

N-[3-[5-(3-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-7-5-9-18(13-16)24-27-22(20-11-3-4-12-23(20)30-24)15-21(25-27)17-8-6-10-19(14-17)26-31(2,28)29/h3-14,22,24,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEVMWXPKKJDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

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